![molecular formula C19H14N2O5S B259435 ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate has potential applications in various scientific fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In material science, it can be used as a building block for the synthesis of various organic materials. In organic chemistry, it can be used as a reagent for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and reduce the accumulation of amyloid-beta (a protein associated with Alzheimer's disease) in the brain. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate in lab experiments is its high purity and stability. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate. One direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to optimize its synthesis method and improve its efficacy and safety.
Synthesemethoden
The synthesis of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base. The resulting intermediate is then treated with 3-(1-oxo-1H-isochromen-3-yl)acrylic acid chloride to obtain the final product.
Eigenschaften
Molekularformel |
C19H14N2O5S |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl 4-cyano-3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H14N2O5S/c1-3-25-19(24)15-10(2)13(9-20)17(27-15)21-16(22)14-8-11-6-4-5-7-12(11)18(23)26-14/h4-8H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
LLHZHHQTAHROSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.